molecular formula C16H15N5O3S B2369757 N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396852-02-0

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2369757
CAS No.: 1396852-02-0
M. Wt: 357.39
InChI Key: WMZKUQGTQJSGLA-UHFFFAOYSA-N
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Description

N-(6-((2-Methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a pyrimidin-4-yl group substituted with a 2-methoxybenzyloxy moiety. The thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and bioactivity in medicinal chemistry. The pyrimidine moiety enhances binding interactions with biological targets, particularly kinases and enzymes, while the 2-methoxybenzyloxy group may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-10-15(25-21-20-10)16(22)19-13-7-14(18-9-17-13)24-8-11-5-3-4-6-12(11)23-2/h3-7,9H,8H2,1-2H3,(H,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZKUQGTQJSGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic amides. It features a complex structure combining a pyrimidine ring, a methoxybenzyl ether, and a thiadiazole moiety. This unique composition suggests potential biological activities, making it an interesting subject for pharmacological research.

Structural Characteristics

The compound has a molecular formula of C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S and a molecular weight of approximately 358.4 g/mol. The structural components are critical in determining the biological activity of the compound, as they influence its interaction with biological targets.

Structural Features

FeatureDescription
Pyrimidine Ring Contributes to potential nucleic acid interactions and enzyme inhibition.
Methoxybenzyl Ether Enhances lipophilicity, potentially improving membrane permeability.
Thiadiazole Moiety Known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Similar compounds with thiadiazole structures have shown effectiveness against various pathogens. For instance, derivatives of thiadiazoles have been reported to possess antifungal properties against species such as Botrytis cinerea and Phomopsis sp. with EC50 values ranging from 25.9 to 50.8 µg/ml .

Anticancer Activity

Research on related thiadiazole compounds has demonstrated significant anticancer properties. For example, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) . The unique structural features of this compound may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Potential interaction with enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : Increased lipophilicity may facilitate penetration into microbial membranes.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

Study on Thiadiazole Derivatives

A comprehensive study evaluated various thiadiazole derivatives for their biological activities. Among these, compounds with similar structural motifs to this compound exhibited promising results in terms of cytotoxicity against tumor cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis

A comparative analysis was conducted between this compound and other structurally related compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
Compound AContains triazoleAntimicrobialLacks thiadiazole
Compound BSimple thiadiazoleLimited activityNo pyrimidine substitution
Compound CPyridine ringAnticancerDifferent heterocyclic framework

Comparison with Similar Compounds

Structural Insights :

  • Thiadiazole vs. Thiazole : Compounds like BMS-354825 (Dasatinib, ) replace the thiadiazole with a thiazole ring. Thiadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to thiazoles .
  • Substituent Impact: The 2-methoxybenzyloxy group in the target compound may enhance lipophilicity and membrane permeability compared to the chloro and methyl substituents in .

Pharmacological and Physicochemical Properties

Predicted Bioactivity

  • Kinase Inhibition Potential: The pyrimidine-thiadiazole scaffold is associated with kinase inhibition (e.g., Src/Abl in BMS-354825). The 2-methoxybenzyloxy group may target ATP-binding pockets .
  • Calcium Modulation : BTP-2 () shares the thiadiazole-carboxamide core and modulates calcium channels, suggesting a possible mechanism for the target compound .

Physicochemical Properties

  • Lipophilicity : The 2-methoxybenzyl group likely increases logP compared to the dimethoxy analog (), balancing solubility and membrane permeability .
  • Acid Dissociation (pKa) : Thiadiazole’s predicted pKa ~10.09 () suggests moderate basicity, influencing protonation states under physiological conditions .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example, intermediates like 6-chloropyrimidin-4-yl derivatives can be synthesized via sulfur-directed lithiation followed by coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) to form carboxamide cores . Protection/deprotection strategies (e.g., using 4-methoxybenzyl chloride for nitrogen protection) and condensation with heterocyclic amines (e.g., piperazine derivatives) are critical for final product assembly .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming regioselectivity in coupling reactions. Infrared (IR) spectroscopy validates functional groups like amides and ethers. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC or TLC monitors reaction progress and purity . For crystallinity assessment, X-ray diffraction (XRD) is recommended if single crystals are obtainable .

Q. How can researchers optimize reaction yields during pyrimidine-thiadiazole coupling?

  • Methodological Answer : Yield optimization hinges on solvent choice (e.g., DMF or acetonitrile for polar aprotic conditions), base selection (e.g., NaH or K₂CO₃), and temperature control. For instance, NaH-mediated couplings at 60–80°C improve nucleophilic displacement efficiency in pyrimidine systems . Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) resolves byproducts from structurally similar intermediates .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrimidine ring?

  • Methodological Answer : Regioselective substitution at the pyrimidine 4- or 6-position can be achieved using directing groups (e.g., methoxybenzyloxy groups) or metal-catalyzed cross-coupling. For example, the 2-methoxybenzyloxy group at C6 of pyrimidine directs nucleophilic attack to C4, enabling controlled functionalization . Computational modeling (DFT) of charge distribution on the pyrimidine ring can further predict reactive sites .

Q. How do structural modifications (e.g., methoxybenzyl vs. chlorophenyl substituents) influence biological activity?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance, replacing methoxybenzyl with chlorophenyl groups may enhance lipophilicity and target binding in enzyme assays. Biological screening (e.g., kinase inhibition or cytotoxicity assays) paired with molecular docking identifies critical interactions (e.g., hydrogen bonding with the thiadiazole carboxamide moiety) . Comparative pharmacokinetic studies (e.g., metabolic stability in liver microsomes) quantify bioavailability changes .

Q. How should researchers reconcile contradictory data in biological activity assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:

  • Using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Validating target engagement via siRNA knockdown or CRISPR-edited cell lines.
  • Applying statistical rigor (e.g., dose-response curves with IC₅₀/EC₅₀ comparisons) .
    • For example, discrepancies in IC₅₀ values for kinase inhibition may reflect ATP concentration differences in assays .

Q. What are the key considerations for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolysis : Expose to buffers at pH 1–13 (37°C) and monitor via LC-MS for hydrolyzed products (e.g., cleavage of the methoxybenzyloxy group).
  • Oxidative Stability : Treat with H₂O₂ or AIBN to simulate radical-mediated degradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds .

Methodological Notes

  • Synthesis References : Prioritize intermediates with orthogonal protecting groups to streamline deprotection .
  • Data Reproducibility : Cross-validate spectral data with published libraries (e.g., PubChem or Reaxys) and report solvent-specific NMR shifts .
  • Contradiction Resolution : Use meta-analysis tools (e.g., RevMan) to statistically aggregate biological data across studies .

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